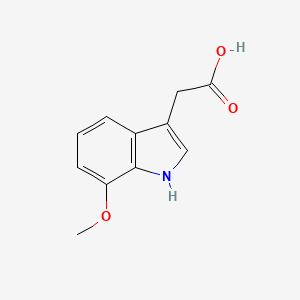

2-(7-methoxy-1H-indol-3-yl)acetic Acid

Overview

Description

2-(7-methoxy-1H-indol-3-yl)acetic acid, also known as MAA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone. MAA has been studied for its ability to act as a synthetic auxin, meaning it can mimic the effects of IAA in plants. In addition, MAA has been studied for its potential to act as a modulator of gene expression and its ability to interact with various proteins.

Scientific Research Applications

Cancer Therapy

Indole derivatives, including compounds similar to 2-(7-methoxy-1H-indol-3-yl)acetic Acid, have been studied for their potential in cancer therapy. They can bind to human serum albumin, which suggests a possibility for targeted drug delivery systems in cancer treatment .

Antiviral Activity

Research has shown that certain indole derivatives have antiviral properties. For example, some have been reported as anti-HIV-1 and anti-Herpes Simplex virus-1 (HSV-1) compounds through molecular docking studies .

Cytotoxic Evaluation

Novel indole derivatives have been synthesized and evaluated for their cytotoxic activities on cancer cells, such as MDA-MB-231 breast cancer cells, using assays like the MTT assay .

Microbial Treatment

Indole derivatives are also being explored for their antimicrobial properties. They have applications in treating infections caused by various microbes .

Treatment of Disorders

These compounds are being investigated for their efficacy in treating different types of disorders in the human body, including neurological disorders .

Plant Hormone Research

Indole-3-acetic acid is a well-known plant hormone involved in various plant growth processes. Derivatives of indole are studied for their role in plant biology and potential agricultural applications .

Mechanism of Action

Target of Action

The primary target of 2-(7-methoxy-1H-indol-3-yl)acetic Acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in regulating the activities of white blood cells that are responsible for immunity.

Mode of Action

The compound interacts with its target, interleukin-2, leading to a series of biochemical reactionsIt is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXDOPMLHZGKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471332 | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850008-37-6 | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

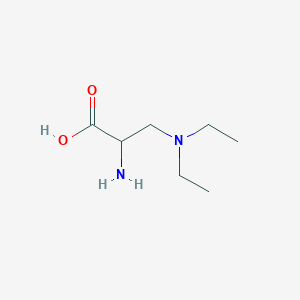

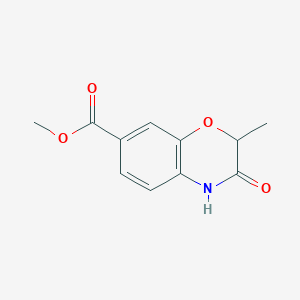

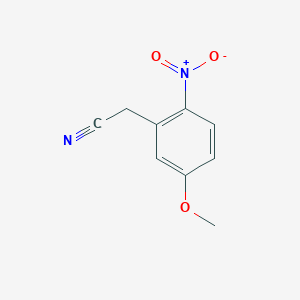

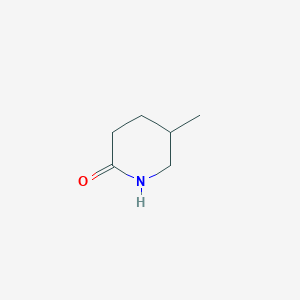

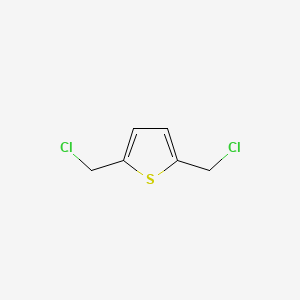

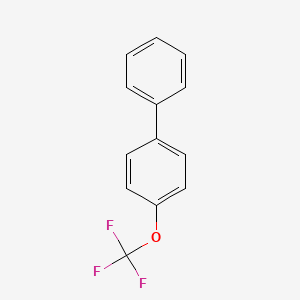

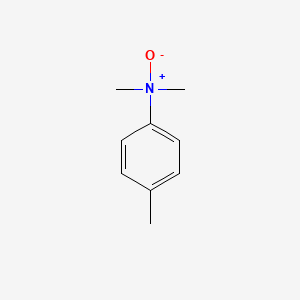

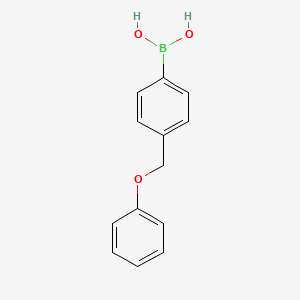

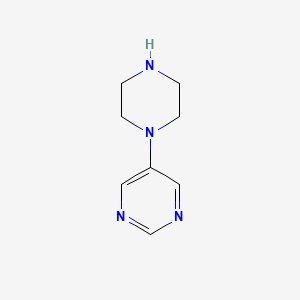

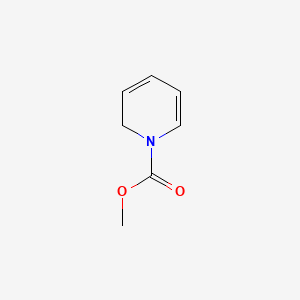

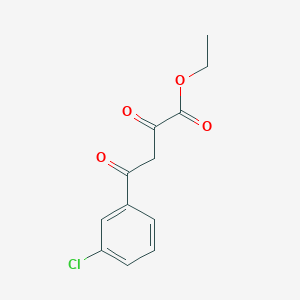

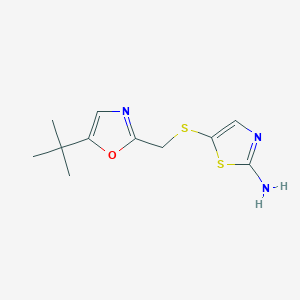

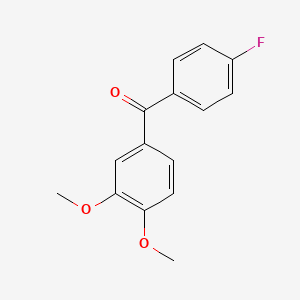

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)